molecular formula C22H22N2O4S B14987517 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987517
M. Wt: 410.5 g/mol
InChI Key: JWUJGQFTHIFSSV-UHFFFAOYSA-N
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Description

“N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a thiolane ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the Thiolane Ring: This step might involve the reaction of a dithiolane precursor with an oxidizing agent to form the thiolane ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazoles.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring might yield sulfoxides, while reduction of the oxazole ring could produce dihydro-oxazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases or conditions, although specific studies would be needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique combination of functional groups might impart desirable properties to materials or facilitate specific chemical transformations.

Mechanism of Action

The mechanism of action of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methylphenyl)-12-oxazole-3-carboxamide: Similar in structure but with different substituents.

    N-Benzyl-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methylphenyl)-12-oxazole-3-carboxamide: Another similar compound with variations in the functional groups.

Uniqueness

The uniqueness of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” lies in its specific combination of functional groups, which might impart unique chemical and biological properties

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-16-7-9-18(10-8-16)21-13-20(23-28-21)22(25)24(14-17-5-3-2-4-6-17)19-11-12-29(26,27)15-19/h2-10,13,19H,11-12,14-15H2,1H3

InChI Key

JWUJGQFTHIFSSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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